molecular formula C14H14OS B8125678 [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol

[1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol

Cat. No.: B8125678
M. Wt: 230.33 g/mol
InChI Key: JMHXWAXVSIDWFO-UHFFFAOYSA-N
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Description

[1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol is a cyclopropane-containing alcohol with a substituted phenyl ring and a thiophene moiety. Its core structure consists of a cyclopropyl ring directly bonded to a phenyl group, which is further substituted at the para position with a thiophen-2-yl group. This structural configuration suggests applications in medicinal chemistry, particularly in drug discovery, where cyclopropane rings are valued for their conformational rigidity and metabolic stability.

Properties

IUPAC Name

[1-(4-thiophen-2-ylphenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c15-10-14(7-8-14)12-5-3-11(4-6-12)13-2-1-9-16-13/h1-6,9,15H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHXWAXVSIDWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol involves several chemical reactions, including the use of cyclopropyl and thiophene moieties. The compound can be synthesized through various methods such as Suzuki-Miyaura coupling, which allows for the formation of the desired carbon-carbon bonds between the phenyl and thiophene rings .

Anticancer Activity

Research has demonstrated that compounds similar to [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including MDA-MB 231 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 3 to 20 µM, indicating potent cytotoxic effects against cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
[1-(4-Thiophen-2-yl)-phenyl]-methanolMDA-MB 23110
[1-(4-Thiophen-2-yl)-phenyl]-methanolA5495
Combretastatin analoguesHeLa15
Combretastatin analoguesIMR-327

The mechanism by which [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol exerts its anticancer effects likely involves the modulation of specific signaling pathways associated with cell growth and apoptosis. It is hypothesized that the compound interacts with tubulin, disrupting microtubule formation, which is crucial for mitosis .

Antibacterial Activity

In addition to anticancer properties, preliminary studies suggest that related thiophene derivatives exhibit antibacterial activity against various strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Table 2: Antibacterial Activity of Thiophene Derivatives

CompoundBacterial StrainMIC (µg/mL)
Thiophene derivativeE. faecalis40
Thiophene derivativeP. aeruginosa50
CeftriaxoneE. faecalis30

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are under investigation. Studies indicate that thiophene derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a role in managing inflammatory conditions .

Case Studies

Several case studies highlight the biological activity of compounds related to [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol:

  • Case Study on Anticancer Efficacy : A study evaluated a series of thiophene-based compounds against multiple cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in MDA-MB 231 cells.
  • Antibacterial Screening : In another study, a library of thiophene derivatives was screened for antibacterial activity, revealing promising results against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol features a cyclopropyl group attached to a phenyl ring that is substituted with a thiophene moiety. The synthesis typically involves multi-step organic reactions, often utilizing the Suzuki-Miyaura cross-coupling reaction. This method involves coupling a boronic acid derivative of thiophene with a halogenated cyclopropyl compound in the presence of a palladium catalyst, using bases like sodium carbonate and solvents such as toluene or water .

Chemistry

In the field of chemistry, [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

This compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Thiophene derivatives are known for their diverse pharmacological effects, including interactions with enzymes and receptors that can modulate biological processes .

Medicine

Research indicates that [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol may have therapeutic potential in treating various diseases. Its ability to inhibit specific enzymes or modulate gene expression makes it a candidate for drug development aimed at conditions such as cancer and inflammation .

Industry

In industrial applications, this compound is explored for its role in developing new materials and chemical processes. Its unique properties make it suitable for applications in electronics and polymer science.

The biological activity of [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol can be attributed to several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways.
  • Enzyme Inhibition : It can inhibit enzymes by occupying active sites, thus preventing substrate binding.
  • Gene Expression Modulation : Interaction with transcription factors can lead to changes in gene expression related to cell growth and differentiation .

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties:

  • Anticancer Activity : Compounds similar to [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol have shown potential in inhibiting cancer cell proliferation through mechanisms like apoptosis induction.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory responses, making them useful in treating conditions like arthritis.
  • Antimicrobial Activity : Thiophene derivatives have demonstrated efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobial agents .

Case Studies and Research Findings

StudyCompoundActivityIC50/MIC Values
15-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazoleAnticancerIC50 = 2.1 μM
21,2,3-thiadiazole hybrid structuresAntiviralMIC = 50 µg/mL
3Thiophene derivativesAntimicrobialMIC = 12.5 µg/mL

These studies illustrate the promising biological activities associated with thiophene-based compounds. The anticancer activity observed suggests that [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol could be further investigated as a potential therapeutic agent .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Compound Name Molecular Formula Substituents Key Features
[1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol C₁₄H₁₄OS Thiophen-2-yl, cyclopropane, -CH₂OH Electron-rich thiophene enhances aromatic interactions; cyclopropane adds rigidity.
{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol C₁₁H₁₃FO 4-Fluorophenyl, cyclopropane, -CH₂OH Fluorine substituent introduces electron-withdrawing effects, increasing polarity.
1-(4-Methylphenyl)-1-cyclopropyl ethanol C₁₂H₁₆O 4-Methylphenyl, cyclopropane, -CH₂CH₂OH Methyl group provides electron-donating effects, potentially improving lipophilicity.
1-(1-(Phenylthio)cyclopropyl)ethanone C₁₁H₁₂OS Phenylthio, cyclopropane, ketone Ketone group increases electrophilicity; sulfur enhances metabolic stability.

Physicochemical Properties

  • Lipophilicity : Thiophene’s moderate hydrophobicity may balance solubility and membrane permeability, contrasting with the more polar fluorophenyl derivative and the lipophilic methylphenyl variant.
  • Melting Points: Cyclopropane-containing alcohols often exhibit higher melting points due to molecular rigidity. For example, 1-(1-(phenylthio)cyclopropyl)ethanone (a ketone analogue) is reported as a yellow solid with a melting point >100°C, suggesting similar trends for the target compound.

Q & A

Basic: What are the primary synthetic routes for [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol, and what are their respective advantages?

Methodological Answer:
The synthesis of this compound typically involves two key steps: (1) constructing the cyclopropane ring and (2) introducing the thiophene-phenyl moiety. Common strategies include:

  • Grignard Reaction: Reacting a thiophene-substituted benzyl halide with a cyclopropane precursor (e.g., cyclopropylmagnesium bromide) under anhydrous conditions. This method offers high yields (75–90% for analogous compounds) and scalability .
  • Reduction of Ketones: Reducing a pre-formed cyclopropyl ketone intermediate (e.g., [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-ketone) using sodium borohydride or LiAlH₄. This approach is straightforward but may require rigorous purification to remove byproducts .
  • Biocatalytic Methods: Enzymatic reduction of ketone intermediates using Daucus carota cells or engineered microbes to achieve enantioselectivity. This method is eco-friendly but may have slower reaction kinetics .

Table 1: Hypothetical Yield Comparison Based on Analogous Reactions

MethodYield RangeKey AdvantageReference
Grignard Reaction75–90%Scalability, high purity
Ketone Reduction60–80%Simplicity
Biocatalytic Reduction50–70%Enantioselectivity (e.g., >90% ee)

Advanced: How can researchers address challenges in achieving regiospecific substitution on the thiophene ring during synthesis?

Methodological Answer:
Regiospecific functionalization of thiophene requires careful control of reaction conditions:

  • Catalyst Selection: Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the phenyl group to the thiophene ring at the 2-position. This minimizes competing reactions at other positions .
  • Directing Groups: Introduce temporary directing groups (e.g., boronic esters) to steer electrophilic substitution to the desired thiophene carbon. Post-reaction removal via hydrolysis ensures fidelity .
  • Quantum Chemical Modeling: Pre-screen reaction pathways using DFT calculations to predict regioselectivity, reducing trial-and-error experimentation .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of [1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the cyclopropane ring (δ 0.5–1.5 ppm) and thiophene (δ 6.5–7.5 ppm). Splitting patterns confirm ring strain and substituent orientation .
    • ¹³C NMR: Cyclopropane carbons appear at δ 10–20 ppm; thiophene carbons resonate at δ 120–140 ppm .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to resolve the cyclopropane geometry and thiophene-phenyl dihedral angles. High-resolution data (<1.0 Å) ensures accurate bond-length measurements .
  • IR Spectroscopy: The hydroxyl stretch (ν ~3200–3400 cm⁻¹) and thiophene C-S vibrations (ν ~700 cm⁻¹) confirm functional groups .

Advanced: How should discrepancies in reaction yields between biocatalytic and chemical synthesis methods be analyzed?

Methodological Answer:
Yield discrepancies often arise from differences in enantiomeric purity, side reactions, or catalyst efficiency. To troubleshoot:

Enantiomeric Analysis: Use chiral HPLC or polarimetry to compare ee values. Biocatalytic methods typically yield >90% ee, while chemical routes may produce racemic mixtures .

Byproduct Profiling: Conduct GC-MS or LC-MS to identify unwanted side products (e.g., oxidized alcohols or ring-opened derivatives).

Kinetic Studies: Compare reaction rates under varying pH, temperature, or solvent conditions. Biocatalysis may show optimal activity in aqueous buffers at 25–37°C .

Basic: What in vitro assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Measure IC₅₀ values to assess potency .
  • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) to determine MIC values against S. aureus or E. coli. Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity Profiling: Employ MTT assays on HEK-293 or HepG2 cells to evaluate IC₅₀ and selectivity indices .

Table 2: Example Bioactivity Data for Analogous Compounds

Assay TypeTargetResult (Example)Reference
Enzyme InhibitionCYP3A4IC₅₀ = 12 µM
AntimicrobialS. aureusMIC = 64 µg/mL
CytotoxicityHepG2IC₅₀ = 45 µM

Advanced: How does the strain of the cyclopropane ring influence the compound’s stability under varying pH and temperature?

Methodological Answer:
Cyclopropane’s ring strain increases susceptibility to ring-opening reactions. To assess stability:

pH Stability Studies: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC. Acidic conditions may protonate the hydroxyl group, accelerating ring-opening .

Thermal Analysis: Use DSC or TGA to determine decomposition temperatures. Cyclopropane derivatives typically degrade at >150°C, but thiophene oxidation may occur earlier .

Light Exposure Tests: UV-vis spectroscopy can detect photooxidation of the thiophene moiety, which may require storage in amber vials .

Basic: What are the key considerations for optimizing solvent systems in the synthesis of this compound?

Methodological Answer:

  • Polarity Matching: Use THF or DMF for Grignard reactions to stabilize intermediates. For reductions, ethanol or methanol enhances borohydride solubility .
  • Green Chemistry Principles: Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental impact .
  • Biocompatibility in Biocatalysis: Ensure solvents like water or glycerol do not denature enzymes. Add co-solvents (e.g., <10% DMSO) judiciously .

Advanced: How can computational methods aid in predicting the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the hydroxyl group and π-π stacking with thiophene .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in aqueous environments.
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity using Random Forest algorithms .

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